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Compound of Interest

Compound Name: Lasiocarpine hydrochloride

Cat. No.: B1674527

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of lasiocarpine
hydrochloride, a hepatotoxic pyrrolizidine alkaloid. This document details its chemical and
physical properties, metabolic pathways, and relevant experimental protocols, designed to
support research and development activities.

Core Data Summary

The following table summarizes the key quantitative data for lasiocarpine and its hydrochloride
salt for easy reference and comparison.
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Lasiocarpine

Property Lasiocarpine .
Hydrochloride
CAS Number 303-34-4[1] 1976-49-4
Molecular Formula C21H33NO7[1] C21H34CINO>
Molecular Weight 411.49 g/mol 447.95 g/mol

Colorless plates or beige

Appearance . .
crystalline solid[1]
Melting Point 92.5-93.5 °C[2]
- Soluble in water (as )
Solubility Soluble in water[1]

hydrochloride)[1]

Metabolic Pathways of Lasiocarpine

Lasiocarpine undergoes complex metabolism primarily in the liver, leading to both detoxification
and bioactivation. The metabolic fate of lasiocarpine is a critical determinant of its

hepatotoxicity.

Metabolic Activation and Detoxification

The metabolic pathway of lasiocarpine involves a delicate balance between bioactivation to
toxic pyrrolic esters and detoxification through hydrolysis and N-oxidation. The bioactivation is
primarily mediated by cytochrome P450 enzymes, with CYP3A4 playing a major role. The
resulting reactive metabolites can form adducts with cellular macromolecules like DNA and
proteins, leading to cytotoxicity and genotoxicity. Detoxification pathways, including hydrolysis
of the ester groups and N-oxidation of the pyrrolizidine ring, produce less toxic metabolites that

can be excreted.
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Metabolic pathways of lasiocarpine.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of
lasiocarpine.

Cytotoxicity Assessment using Neutral Red Uptake
(NRU) Assay

The Neutral Red Uptake (NRU) assay is a widely used method to assess the cytotoxicity of a
compound by measuring the viability of cells.[3][4][5]

Principle: Viable cells incorporate and bind the supravital dye neutral red in their lysosomes.
When cells are damaged, they are unable to retain the dye. The amount of dye retained is
proportional to the number of viable cells.
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Workflow for NRU Assay:

Experimental Workflow

1. Cell Seeding
Seed cells in a 96-well plate.
Incubate overnight.

2. Compound Treatment
Treat cells with varying

concentrations of lasiocarpine hydrochloride.

'

3. Incubation
Incubate for a defined period
(e.g., 24, 48, 72 hours).

'

4. Neutral Red Staining
Incubate cells with Neutral Red solution
for approximately 2-3 hours.

l

5. Washing
Wash cells to remove excess dye.

6. Dye Extraction
Add destain solution to extract the

dye from viable cells.

l

7. Absorbance Measurement j
m

Measure absorbance at ~540 n
using a microplate reader.

8. Data AnaIyS|s
Calculate cell viability relative

to untreated controls.
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Workflow for the Neutral Red Uptake assay.

Detailed Protocol:

o Cell Seeding:
o Culture cells (e.g., HepG2, primary hepatocytes) to approximately 80% confluency.
o Trypsinize and resuspend cells in culture medium.
o Seed 1 x 10%to 5 x 10 cells per well in a 96-well plate and incubate overnight.

o Compound Preparation and Treatment:

o Prepare a stock solution of lasiocarpine hydrochloride in a suitable solvent (e.g., water
or DMSO).

o Perform serial dilutions to obtain the desired final concentrations. The final solvent
concentration should be non-toxic to the cells (typically <0.5%).

o Remove the culture medium from the wells and add the medium containing the different
concentrations of lasiocarpine hydrochloride. Include untreated and solvent controls.

e |ncubation:

o Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a
humidified incubator with 5% CO:.

o Neutral Red Staining:

o Prepare a fresh working solution of Neutral Red (e.g., 50 pg/mL) in pre-warmed, serum-
free medium.

o Remove the treatment medium and add 100 pL of the Neutral Red solution to each well.
o Incubate for 2-3 hours.

e Washing and Dye Extraction:
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o Carefully remove the Neutral Red solution and wash the cells with a wash buffer (e.g.,
PBS).

o Add 150 pL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

o Shake the plate for 10-20 minutes to ensure complete solubilization of the dye.

o Absorbance Measurement:
o Measure the absorbance of each well at approximately 540 nm using a microplate reader.
o Data Analysis:

o Calculate the percentage of cell viability for each treatment group relative to the untreated
control.

o Plot the concentration-response curve and determine the ICso value (the concentration
that inhibits 50% of cell viability).

Analysis by Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique for the sensitive and specific quantification of
lasiocarpine and its metabolites in biological matrices.

Principle: The sample is first subjected to chromatographic separation to isolate the analytes of
interest from the complex matrix. The separated compounds are then ionized and detected by

a mass spectrometer, which provides structural information and quantification based on mass-

to-charge ratio.

General Protocol for Sample Preparation and Analysis:
o Sample Preparation (from Plasma/Serum):

o Protein Precipitation: To a 100 pL aliquot of plasma, add 300 pL of cold acetonitrile to
precipitate proteins. Vortex and centrifuge. The supernatant is then collected.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be
employed. The specific sorbent and elution solvents will depend on the properties of
lasiocarpine and its metabolites.

o The extracted sample is typically evaporated to dryness and reconstituted in the initial
mobile phase.

e Liquid Chromatography (LC):
o Column: A C18 reversed-phase column is commonly used.

o Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with
0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic
acid) is typical.

o Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
o Tandem Mass Spectrometry (MS/MS):

o lonization: Electrospray ionization (ESI) in positive ion mode is generally used for
pyrrolizidine alkaloids.

o Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis,
where specific precursor-to-product ion transitions for lasiocarpine and its metabolites are
monitored.

Synthesis

Lasiocarpine is a naturally occurring pyrrolizidine alkaloid isolated from various plant species of
the Heliotropium genus.[2] While the total synthesis of such complex natural products is a
significant challenge, the hydrochloride salt can be prepared from the isolated free base.

General Procedure for Hydrochloride Salt Formation:

The formation of a hydrochloride salt typically involves dissolving the free base of the organic
amine in a suitable protic solvent and then adding hydrochloric acid.[6]
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» Dissolve the isolated and purified lasiocarpine free base in a suitable organic solvent (e.g.,
ethanol, methanol, or isopropanol).

e Add a stoichiometric amount of hydrochloric acid (either as a gas, an aqueous solution, or a
solution in an organic solvent like isopropanol) to the solution of the free base.

» The lasiocarpine hydrochloride salt will precipitate out of the solution.

e The precipitate can be collected by filtration, washed with a cold solvent, and dried under
vacuum to yield the final product.

The purity of the synthesized salt should be confirmed by analytical techniques such as melting
point determination, elemental analysis, and spectroscopic methods (e.g., NMR, IR).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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